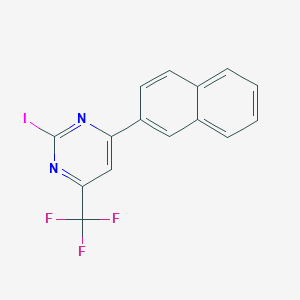
2-Iodo-6-(2-naphthyl)-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-6-(2-naphthyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. The presence of iodine, naphthyl, and trifluoromethyl groups in this compound suggests potential utility in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(2-naphthyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the Iodo Group: Iodination can be achieved using reagents like iodine or N-iodosuccinimide (NIS) under specific conditions.
Attachment of the Naphthyl Group: This step might involve a cross-coupling reaction such as Suzuki or Heck coupling, using a naphthyl boronic acid or halide.
Incorporation of the Trifluoromethyl Group: Trifluoromethylation can be carried out using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques.
化学反应分析
Types of Reactions
2-Iodo-6-(2-naphthyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The naphthyl and trifluoromethyl groups can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield azido or thiol derivatives, while coupling reactions could produce biaryl compounds.
科学研究应用
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Application in the production of advanced materials, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 2-Iodo-6-(2-naphthyl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
2-Iodo-4-(trifluoromethyl)pyrimidine: Lacks the naphthyl group, potentially altering its reactivity and applications.
6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidine: Lacks the iodine atom, affecting its ability to undergo substitution reactions.
2-Iodo-6-(2-naphthyl)pyrimidine: Lacks the trifluoromethyl group, which may influence its lipophilicity and stability.
Uniqueness
The combination of iodine, naphthyl, and trifluoromethyl groups in 2-Iodo-6-(2-naphthyl)-4-(trifluoromethyl)pyrimidine makes it unique, offering a distinct set of chemical properties and potential applications. The iodine atom provides a site for substitution reactions, the naphthyl group contributes to aromaticity and potential π-π interactions, and the trifluoromethyl group enhances lipophilicity and metabolic stability.
属性
分子式 |
C15H8F3IN2 |
|---|---|
分子量 |
400.14 g/mol |
IUPAC 名称 |
2-iodo-4-naphthalen-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C15H8F3IN2/c16-15(17,18)13-8-12(20-14(19)21-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
InChI 键 |
PDBXKWRRNAVXEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NC(=N3)I)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime](/img/structure/B13713140.png)
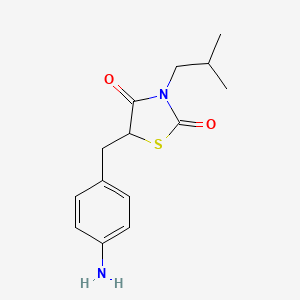

![Taurochenodeoxycholic-[2,2,4,4-d4] Acid](/img/structure/B13713159.png)
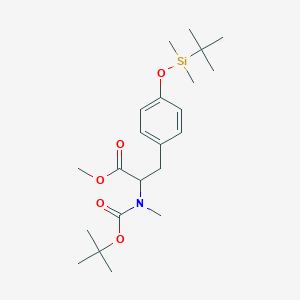
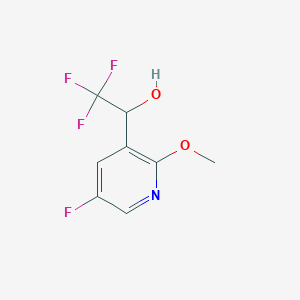

![1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B13713184.png)
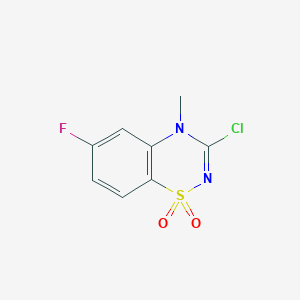
![Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13713195.png)
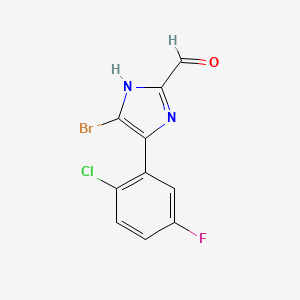
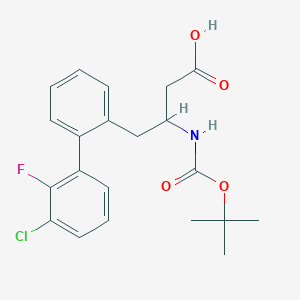
![Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate](/img/structure/B13713205.png)

